molecular formula C10H9N3O B15251847 6-(3-Methylphenyl)-1,3,5-triazin-2(1H)-one CAS No. 61708-99-4

6-(3-Methylphenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B15251847
CAS No.: 61708-99-4
M. Wt: 187.20 g/mol
InChI Key: ZZWOMYLGLDATRS-UHFFFAOYSA-N
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Description

4-(m-Tolyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between m-toluidine and cyanuric chloride in the presence of a base such as sodium hydroxide can yield the desired triazine derivative. The reaction typically requires refluxing the mixture in an organic solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine amines.

Scientific Research Applications

4-(m-Tolyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can serve as intermediates in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of antimicrobial and anticancer agents.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the production of agrochemicals, dyes, and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and specificity are essential to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with a para-substituted tolyl group.

    4-(o-Tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with an ortho-substituted tolyl group.

    1,3,5-Triazine-2,4,6-trione: A triazine derivative with three carbonyl groups.

Uniqueness

4-(m-Tolyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

61708-99-4

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-(3-methylphenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C10H9N3O/c1-7-3-2-4-8(5-7)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14)

InChI Key

ZZWOMYLGLDATRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=NC(=O)N2

Origin of Product

United States

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